molecular formula C18H21N3O4S2 B2940908 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide CAS No. 864940-97-6

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide

Cat. No.: B2940908
CAS No.: 864940-97-6
M. Wt: 407.5
InChI Key: OQJYHQVPHBSSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a benzamido group The benzamido group is further substituted with a sulfonyl group attached to a 2-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate amine and a carboxylic acid derivative.

    Formation of the Benzamido Group: The benzamido group can be synthesized by reacting the thiophene carboxamide with 4-aminobenzenesulfonyl chloride.

    Attachment of the 2-Methylpiperidine Moiety: The final step involves the reaction of the benzamido group with 2-methylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

    2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties compared to similar compounds with different heterocycles.

Properties

IUPAC Name

2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-12-4-2-3-10-21(12)27(24,25)14-7-5-13(6-8-14)17(23)20-18-15(16(19)22)9-11-26-18/h5-9,11-12H,2-4,10H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJYHQVPHBSSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.